

An In-depth Technical Guide to the Physical Properties of trans-2-Decene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **trans-2-Decene**

Cat. No.: **B104024**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **trans-2-Decene**, including available data, influencing factors, and standard experimental methodologies for their determination.

Introduction

trans-2-Decene, also known as (E)-2-decene, is an unsaturated hydrocarbon with the chemical formula $C_{10}H_{20}$. As a member of the alkene family, its physical properties, particularly its boiling and melting points, are of significant interest in various chemical and pharmaceutical applications. These properties are crucial for predicting its behavior in chemical reactions, for purification processes, and for its use as a solvent or starting material in organic synthesis.

Boiling and Melting Point Data

The physical properties of **trans-2-Decene** are determined by the nature and strength of intermolecular forces. As a nonpolar molecule, the primary intermolecular interactions are weak van der Waals forces (London dispersion forces). The boiling and melting points are influenced by factors such as molecular weight, branching, and stereochemistry.

Quantitative Data Summary

While the boiling point of **trans-2-Decene** is well-documented, its precise melting point is not readily available in the surveyed literature. The following table summarizes the available data

for **trans-2-Decene** and related isomers for comparative analysis.

Compound	Molecular Formula	Boiling Point (°C)	Melting Point (°C)
trans-2-Decene	C ₁₀ H ₂₀	172-173	Not available
1-Decene	C ₁₀ H ₂₀	170.5	-66.3
(E)-5-Decene (trans)	C ₁₀ H ₂₀	171	-73
(Z)-5-Decene (cis)	C ₁₀ H ₂₀	171	-112

Note: The boiling point for **trans-2-Decene** is consistently reported in the range of 172-173 °C. The melting point data for other decene isomers are provided to illustrate general trends.

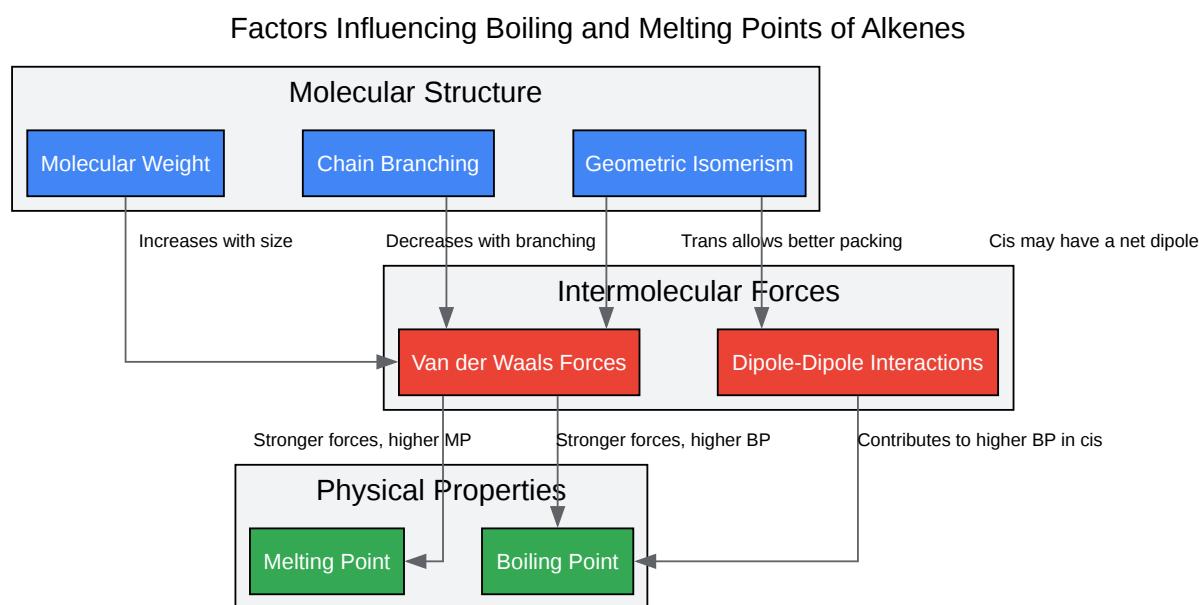
Factors Influencing Boiling and Melting Points

The boiling and melting points of alkenes are governed by several key molecular characteristics. Understanding these factors provides a basis for predicting the physical behavior of **trans-2-Decene**.

Molecular Weight and Chain Length

For straight-chain alkenes, the boiling and melting points generally increase with increasing molecular weight and carbon chain length. This is due to the larger surface area, which leads to stronger London dispersion forces between molecules, requiring more energy to overcome.

Molecular Branching


Branching in the carbon chain generally leads to a lower boiling point compared to the corresponding straight-chain isomer. The more compact, spherical shape of branched isomers reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.

Geometric Isomerism (cis- vs. trans-)

The stereochemistry of the double bond significantly impacts the physical properties of alkenes:

- Boiling Point:cis-isomers often have slightly higher boiling points than their trans-counterparts. This is attributed to the small dipole moment present in cis-isomers due to the asymmetrical arrangement of the alkyl groups around the double bond, leading to weak dipole-dipole interactions in addition to London dispersion forces. In trans-isomers, the dipole moments of the individual bonds tend to cancel each other out, resulting in a nonpolar molecule.
- Melting Point:trans-isomers generally have higher melting points than cis-isomers. The more linear and symmetrical shape of trans-isomers allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to break.

The relationship between these molecular factors and the resulting physical properties is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Logical relationship between molecular structure, intermolecular forces, and physical properties.

Experimental Protocols for Determination

The determination of boiling and melting points is a fundamental experimental procedure in chemistry. The following outlines standard methodologies.

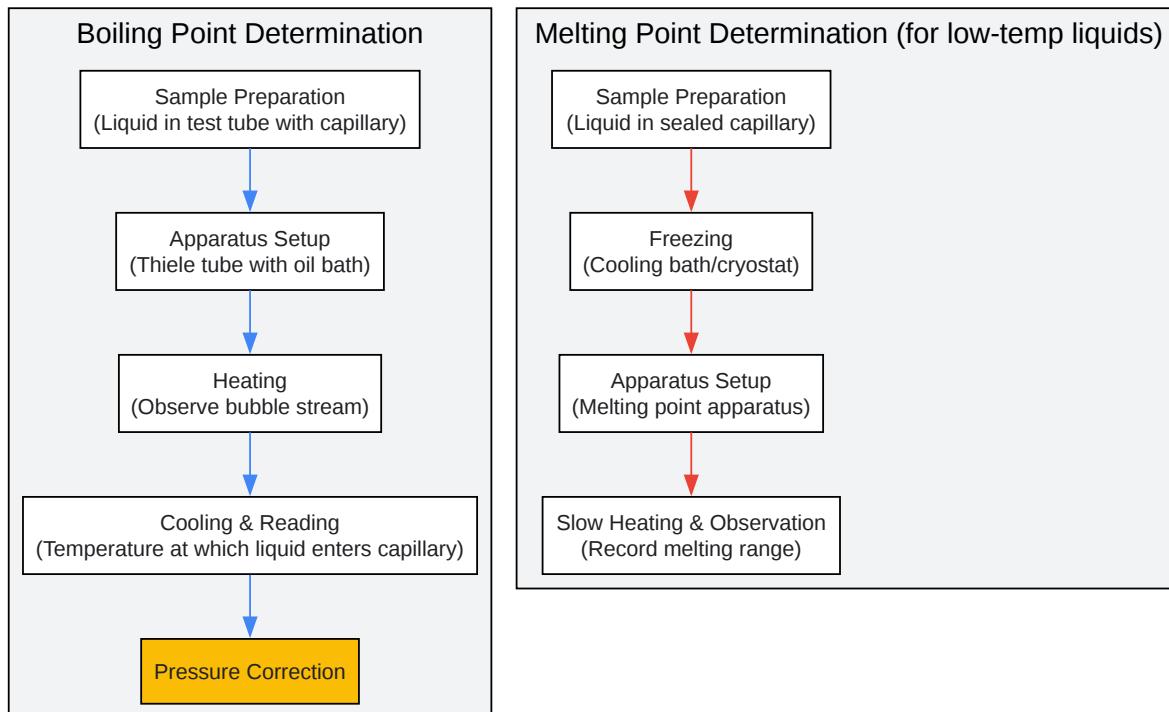
Boiling Point Determination

A common and effective method for determining the boiling point of a liquid is through distillation or by using a Thiele tube apparatus.

Thiele Tube Method:

- Sample Preparation: A small amount of the liquid sample (**trans-2-Decene**) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution by convection.
- Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.
- Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
- Pressure Correction: The observed boiling point may need to be corrected if the atmospheric pressure is not at standard pressure (760 mmHg).

Melting Point Determination


For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus or a Thiele tube. Since **trans-2-Decene** is a liquid at room temperature, its melting point would be determined using a cryostat or a similar cooling apparatus.

General Procedure for Low-Temperature Melting Point:

- **Sample Preparation:** A small amount of the liquid sample is placed in a thin-walled capillary tube, which is then sealed.
- **Cooling:** The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat) to freeze the sample.
- **Melting Point Apparatus:** The frozen sample is then placed in a melting point apparatus that has been pre-cooled to a temperature below the expected melting point.
- **Heating and Observation:** The temperature is slowly increased (typically at a rate of 1-2 °C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A pure compound will typically have a sharp melting point range of 0.5-1 °C.

The workflow for these experimental determinations is visualized below.

Experimental Workflow for Boiling and Melting Point Determination

[Click to download full resolution via product page](#)

Caption: General experimental workflows for determining boiling and melting points.

Conclusion

The boiling point of **trans-2-Decene** is well-established at 172-173 °C. While a precise experimental value for its melting point is not readily available, it is expected to be higher than that of its cis-isomer due to more efficient crystal lattice packing. The physical properties of **trans-2-Decene** are consistent with the general principles governing the behavior of alkenes, where molecular weight, branching, and stereochemistry are key determinants. The experimental protocols outlined provide a standardized approach for the accurate determination of these crucial physical constants.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of trans-2-Decene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b104024#boiling-point-and-melting-point-of-trans-2-decene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com